2-(2-Bromobenzo[d]oxazol-5-yl)-2-hydroxyacetic acid
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Overview
Description
2-(2-Bromobenzo[d]oxazol-5-yl)-2-hydroxyacetic acid is a compound belonging to the benzoxazole family, which is known for its diverse biological activities. . This compound, in particular, has garnered interest for its unique structural properties and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromobenzo[d]oxazol-5-yl)-2-hydroxyacetic acid typically involves the reaction of 2-aminophenol with brominated acetic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanol or ethanol, at elevated temperatures . The product is then purified using standard techniques like recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Bromobenzo[d]oxazol-5-yl)-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups at the bromine position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various functionalized benzoxazole derivatives .
Scientific Research Applications
2-(2-Bromobenzo[d]oxazol-5-yl)-2-hydroxyacetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2-Bromobenzo[d]oxazol-5-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, thereby exerting its therapeutic effects . Molecular docking studies have shown that the compound has a high binding affinity towards prostaglandin H2 synthase and trypsin enzyme .
Comparison with Similar Compounds
2-Methoxybenzo[d]oxazole: Known for its antibacterial and antifungal activities.
2-Ethoxybenzo[d]oxazole: Exhibits significant antimicrobial properties.
2-(2,4-Dichloroquinolin-8-yl)benzo[d]oxazole: Used in the synthesis of various bioactive molecules.
Uniqueness: 2-(2-Bromobenzo[d]oxazol-5-yl)-2-hydroxyacetic acid stands out due to its unique bromine substitution, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and studying complex biochemical pathways .
Properties
Molecular Formula |
C9H6BrNO4 |
---|---|
Molecular Weight |
272.05 g/mol |
IUPAC Name |
2-(2-bromo-1,3-benzoxazol-5-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H6BrNO4/c10-9-11-5-3-4(7(12)8(13)14)1-2-6(5)15-9/h1-3,7,12H,(H,13,14) |
InChI Key |
GMCPVNVEJBZBCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(C(=O)O)O)N=C(O2)Br |
Origin of Product |
United States |
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